
6-(Difluoromethyl)pyridin-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the reaction of 2,6-dichloropyridine with potassium fluoride (KF) in the presence of a phase-transfer catalyst such as 18-crown-6 in sulfolane. This reaction yields 2,6-difluoropyridine, which can then be further modified to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the precursor can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(difluoromethyl)pyridin-2-one, while reduction of the difluoromethyl group can produce 6-methylpyridin-2-ol.
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)pyridin-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
- 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
- 6-(Methoxymethyl)-2-(piperidin-4-ylamino)pyrimidin-4-ol hydrochloride
Uniqueness
6-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of both the difluoromethyl and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C6H6ClF2NO |
|---|---|
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3,6H,(H,9,10);1H |
Clave InChI |
VZVRKFJTMOCKII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


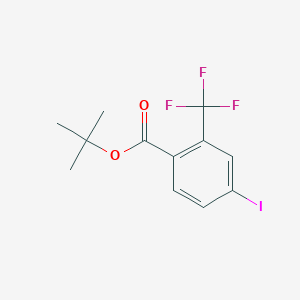
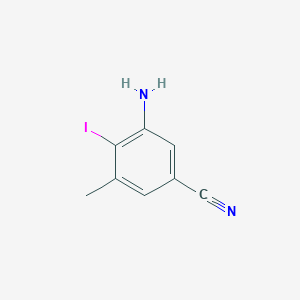
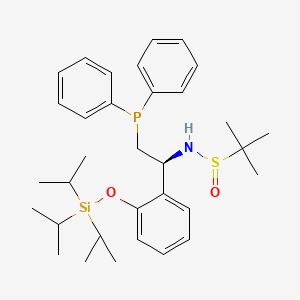
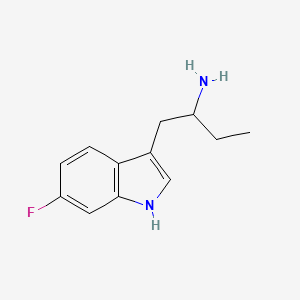
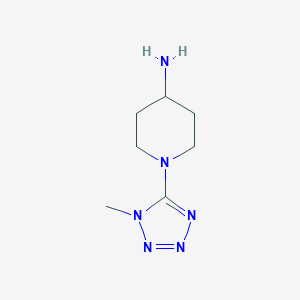
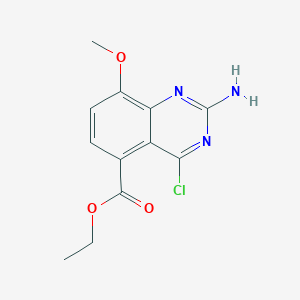
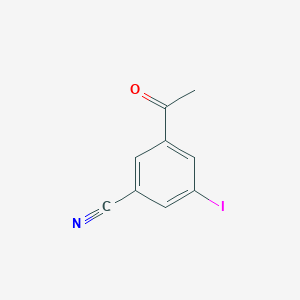
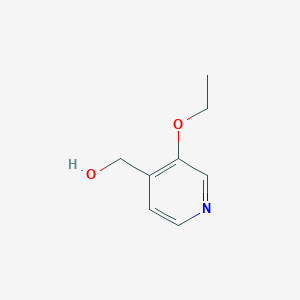

![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
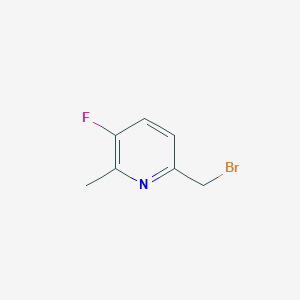
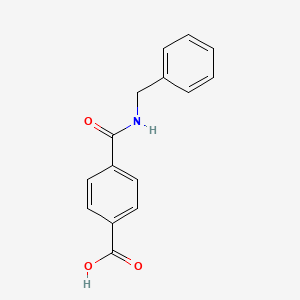
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)
